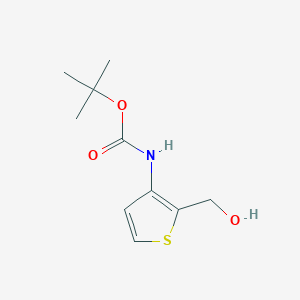

(3-Boc-amino-thiophen-2-yl)-methanol

Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Organic Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of contemporary organic and medicinal chemistry. rsc.orgnih.govsigmaaldrich.com Its structural similarity to benzene (B151609) allows it to act as a bioisostere, where the thiophene ring can replace a benzene ring in a biologically active molecule often without a loss of activity. nist.gov This principle is famously demonstrated in pharmaceuticals such as the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, a thiophene analog of piroxicam. nist.gov

The aromaticity of the thiophene ring, a result of the delocalization of pi-electrons, imparts significant stability to the molecule. sigmaaldrich.com Thiophenes and their derivatives are not only integral to pharmaceuticals, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties, but they are also pivotal in materials science. nih.govresearchgate.net Their electronic properties have led to their use in the development of organic light-emitting diodes (OLEDs) and as corrosion inhibitors. nih.gov The versatility and broad applicability of the thiophene moiety ensure its continued prominence as a key building block in the synthesis of novel organic compounds. sigmaaldrich.com

Strategic Importance of Amino-Protected Thiophenes in Synthetic Design

The introduction of an amino group onto a thiophene ring vastly expands its synthetic utility, providing a handle for further functionalization. However, the reactivity of the amino group often necessitates the use of a protecting group during multi-step syntheses to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.

Boc-protected aminothiophenes are crucial intermediates in the synthesis of a variety of target molecules, particularly in the realm of medicinal chemistry. researchgate.net For instance, 2-aminothiophene derivatives have garnered significant attention for their pharmacological potential. researchgate.net The strategic use of the Boc protecting group allows for selective reactions at other positions of the thiophene ring or modifications of other functional groups within the molecule, ensuring that the amino group remains intact until its desired point of unmasking or transformation. This strategy is fundamental in the modular construction of complex molecules, including those with therapeutic potential.

Fundamental Role of Hydroxymethyl Functionality in Fine Chemical Synthesis

The hydroxymethyl group (–CH₂OH) is a versatile and fundamental functional group in fine chemical synthesis. As a primary alcohol, it can be readily oxidized to an aldehyde or a carboxylic acid, providing a pathway to a variety of other functional groups. chemicalbook.combldpharm.com It can also participate in esterification and etherification reactions, allowing for the connection of different molecular fragments. researchgate.net

In the context of drug discovery and development, the hydroxymethyl group can act as a key hydrogen bond donor and acceptor, influencing the binding of a molecule to its biological target. google.com The introduction of a hydroxymethyl group can significantly impact a molecule's solubility and pharmacokinetic properties. The versatility of the hydroxymethyl group makes it an invaluable tool for chemists to modify and elaborate molecular structures, highlighting its essential role in the synthesis of fine chemicals, pharmaceuticals, and other advanced materials. acrospharmatech.com

Overview of the Molecular Architecture of (3-Boc-amino-thiophen-2-yl)-methanol

The molecular structure of this compound, also known by its IUPAC name tert-butyl (2-(hydroxymethyl)thiophen-3-yl)carbamate, is a carefully orchestrated arrangement of the aforementioned key functional groups. At its heart is the thiophene ring, providing a stable, aromatic scaffold. Attached to the C3 position of this ring is a tert-butoxycarbonyl (Boc) protected amino group, and at the adjacent C2 position is a hydroxymethyl group.

This specific arrangement of functional groups on the thiophene core makes it a bifunctional building block with orthogonal reactivity. The Boc-protected amine is stable to many reaction conditions that can be used to modify the hydroxymethyl group, and conversely, the hydroxymethyl group can be manipulated without affecting the protected amine. This allows for a stepwise and controlled elaboration of the molecule, making it a highly valuable intermediate for the synthesis of more complex, substituted thiophene derivatives.

Below are some of the key physicochemical properties of the parent and related compounds, which are essential for its application in synthesis.

Table 1: Physicochemical Properties of (3-Amino-thiophen-2-yl)-methanol and Related Compounds

| Property | Value for (3-Amino-thiophen-2-yl)-methanol | Value for tert-Butyl carbamate (B1207046) |

|---|---|---|

| Molecular Formula | C₅H₇NOS | C₅H₁₁NO₂ |

| Molecular Weight | 129.18 g/mol | 117.15 g/mol |

| CAS Number | 170861-45-7 | 4248-19-5 |

Data sourced from Thoreauchem and NIST WebBook. rsc.orgnist.gov

Table 2: Spectroscopic Data for Structurally Related Compounds

| Spectroscopic Technique | Data for tert-Butyl (2-hydroxyethyl)carbamate | Data for tert-Butyl thiazol-2-ylcarbamate |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃, ppm) | δ 5.23 (bs, 1H), 3.66 (t, 2H), 3.26 (t, 2H), 2.75 (s, 1H), 1.43 (s, 9H) | δ 7.32 (d, J = 4Hz, 1H), 6.82 (d, J = 4Hz, 1H), 1.52 (s, 9H) |

| ¹³C NMR (100 MHz, CDCl₃, ppm) | δ 156.84, 79.62, 62.09, 43.00, 28.35 | δ 161.80, 152.90, 136.70, 112.10, 82.00, 28.30 |

Illustrative data from a study on chemoselective N-tert-butyloxycarbonylation of amines. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-(hydroxymethyl)thiophen-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-10(2,3)14-9(13)11-7-4-5-15-8(7)6-12/h4-5,12H,6H2,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUXTXAYRKATBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(SC=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Boc Amino Thiophen 2 Yl Methanol and Analogous Thiophene Derivatives

Established and Emerging Strategies for Thiophene (B33073) Ring Construction

The formation of the thiophene ring is a cornerstone of synthesizing these target molecules. Various classical and modern synthetic methods have been developed to achieve this, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity.

Traditional methods for thiophene synthesis often involve the cyclization of 1,4-dicarbonyl compounds with a sulfurizing agent, a reaction known as the Paal-Knorr thiophene synthesis. derpharmachemica.com Reagents like phosphorus pentasulfide or Lawesson's reagent are commonly employed to facilitate this transformation. derpharmachemica.com Another classical approach involves passing a mixture of acetylene (B1199291) and hydrogen sulfide (B99878) over aluminum oxide at elevated temperatures. slideshare.net

More contemporary heterocyclization strategies offer milder conditions and greater functional group tolerance. For instance, metal-catalyzed heterocyclization of functionalized alkynes bearing a sulfur-containing nucleophilic group provides an atom-economical route to substituted thiophenes. nih.gov Palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols is one such example that proceeds efficiently. nih.govorganic-chemistry.org Additionally, metal-free approaches, such as the dehydration and sulfur cyclization of alkynols with elemental sulfur, have been developed, broadening the scope of thiophene synthesis. organic-chemistry.orgacs.org

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecules, including thiophene derivatives, in a single synthetic operation. tandfonline.comnih.govtandfonline.com These reactions offer significant advantages in terms of atom economy, step economy, and the ability to generate diverse molecular libraries. tandfonline.com Various catalytic systems, including metal-based catalysts, Lewis bases, and even catalyst-free conditions, have been successfully employed in MCRs for thiophene synthesis. tandfonline.comtandfonline.com These strategies often involve the condensation of a ketone or aldehyde, an active methylene (B1212753) compound, and a sulfur source. tandfonline.com

The Gewald reaction is a particularly relevant and widely utilized multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgnih.gov This one-pot reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. wikipedia.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org

The versatility of the Gewald reaction is demonstrated by its various modifications. researchgate.netumich.edu For instance, variations in the starting materials allow for the synthesis of a wide array of substituted 2-aminothiophenes. researchgate.net Microwave irradiation has been shown to improve reaction yields and reduce reaction times. wikipedia.org Furthermore, the development of catalytic versions of the Gewald reaction, using catalysts such as piperidinium (B107235) borate, enhances its efficiency and sustainability. thieme-connect.com The mechanism of the Gewald reaction, particularly the role of sulfur and polysulfide intermediates, has been a subject of detailed computational studies. acs.org

Table 1: Comparison of Thiophene Synthesis Methodologies

| Methodology | Key Reactants | General Product Type | Key Advantages |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Sulfurizing agent | Substituted thiophenes | Well-established, good for simple alkyl-substituted thiophenes |

| Heterocyclization of Alkynes | Functionalized alkynes with sulfur nucleophile | Substituted thiophenes | Atom-economical, good regioselectivity |

| Multicomponent Reactions (MCRs) | Aldehyde/ketone, active methylene compound, sulfur source | Highly substituted thiophenes | High efficiency, diversity-oriented |

| Gewald Reaction | Aldehyde/ketone, α-cyanoester, elemental sulfur, base | Polysubstituted 2-aminothiophenes | Convergent, provides access to key intermediates |

Methodologies for the Regioselective Installation and Manipulation of the Boc-Protected Amino Group on Thiophene Scaffolds

Once the thiophene ring is formed, the introduction and subsequent functionalization of the Boc-protected amino group are crucial steps in the synthesis of the target compound.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The chemoselective N-tert-butyloxycarbonylation of aminothiophenes is typically achieved by reacting the aminothiophene with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base or a catalyst. organic-chemistry.org

Several methods have been developed to achieve high chemoselectivity, especially in the presence of other nucleophilic groups like hydroxyls. researchgate.net Catalytic systems such as sulfated tungstate, nanocerium oxide, and protic ionic liquids have been employed for efficient and selective N-Boc protection under mild, often solvent-free, conditions. researchgate.net The use of Amberlyst-15 as a heterogeneous catalyst also allows for easy separation and recycling. researchgate.net These methods are crucial for selectively protecting the amino group of an aminothiophene precursor without affecting a hydroxyl group that may be present or introduced later.

The Boc-protected amino group can act as a directing group to facilitate the functionalization of the thiophene ring at specific positions. The bulky nature of the Boc group can influence the regioselectivity of electrophilic substitution reactions.

More direct approaches involve the deprotonation of a carbon atom adjacent to the nitrogen of the Boc-protected amine, followed by reaction with an electrophile. This strategy, known as directed lithiation, has been extensively used for the α-functionalization of N-Boc protected nitrogen heterocycles. beilstein-journals.org While this is more commonly applied to saturated heterocycles, the principles can be adapted for the functionalization of activated positions on the thiophene ring. The development of enantioselective versions of these reactions allows for the synthesis of chiral thiophene derivatives. nih.gov

Table 2: Reagents for Chemoselective Boc-Protection of Amines

| Reagent/Catalyst | Key Features | Reference |

|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) with base | Standard and widely used method | organic-chemistry.org |

| Sulfated tungstate | Efficient, ecofriendly, solvent-free conditions | researchgate.net |

| Nanocerium oxide | Green protocol, mild conditions, catalyst recyclability | researchgate.net |

| Protic ionic liquids | Solvent-free, highly selective | researchgate.net |

| Amberlyst-15 | Heterogeneous catalyst, easy workup and recycling | researchgate.net |

Synthetic Routes for Incorporating the Hydroxymethyl Moiety onto the Thiophene Nucleus

The introduction of a hydroxymethyl group onto a thiophene ring is a key transformation in the synthesis of many target molecules. Several methodologies have been developed to achieve this, each with its own advantages and limitations.

A common and reliable method for synthesizing (3-Boc-amino-thiophen-2-yl)-methanol involves the reduction of its corresponding carboxylic acid precursor, 3-(N-Boc-amino)thiophene-2-carboxylic acid. sigmaaldrich.com This transformation is a staple in organic synthesis, and various reducing agents can be employed.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. libretexts.org The reaction typically proceeds via an intermediate aldehyde, which is further reduced to the alcohol. libretexts.org However, due to its high reactivity, LiAlH₄ is not always suitable for substrates with sensitive functional groups.

A milder alternative is the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF). researchgate.net This reagent is known to selectively reduce carboxylic acids in the presence of other functional groups, such as esters and nitro groups. researchgate.net Another approach involves the in-situ formation of a mixed anhydride (B1165640) from the carboxylic acid using ethyl chloroformate, followed by reduction with sodium borohydride (B1222165) (NaBH₄). core.ac.uk This method has been shown to provide good yields with minimal racemization for N-protected amino acids. core.ac.uk

More recently, catalytic methods have been developed for the reduction of carboxylic acids. For instance, manganese(I)-catalyzed hydrosilylation offers a milder and more sustainable alternative to traditional metal hydride reagents.

Table 1: Comparison of Reducing Agents for Carboxylic Acid to Alcohol Transformation

| Reducing Agent/System | Typical Reaction Conditions | Advantages | Disadvantages |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF | High reactivity, effective for most carboxylic acids. libretexts.org | Can reduce other functional groups, requires careful handling. |

| Borane-tetrahydrofuran (BH₃-THF) | THF, often at 0°C to room temperature | High selectivity for carboxylic acids. researchgate.net | Can be sensitive to moisture. |

| Ethyl chloroformate / NaBH₄ | THF/water | Mild conditions, good yields, low racemization. core.ac.uk | Two-step, in-situ process. |

| Manganese(I) Catalysis | Catalyst, silane, solvent, heat | Milder, more sustainable. | May require higher temperatures and longer reaction times. |

An alternative two-step approach to introduce a hydroxymethyl group involves the formylation of the thiophene ring followed by the reduction of the resulting aldehyde. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles like thiophene, typically using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The regioselectivity of this reaction on substituted thiophenes can be influenced by the steric and electronic nature of the substituents. google.com

Once the formyl group is in place, it can be readily reduced to a hydroxymethyl group using a variety of mild reducing agents, such as sodium borohydride (NaBH₄). This method offers a high degree of control over the position of the hydroxymethyl group, as the formylation step can often be directed to a specific position on the thiophene ring.

Direct hydroxymethylation of the thiophene ring would be the most atom-economical approach. However, this transformation is often challenging due to the reactivity of the thiophene ring and the potential for side reactions. While direct C-H functionalization of thiophenes is an active area of research, including direct arylation, methods for direct hydroxymethylation are less common and can suffer from limitations such as low yields, lack of regioselectivity, and the need for specific catalysts or directing groups. organic-chemistry.org

One of the primary challenges is the propensity of the thiophene ring to undergo polymerization or oxidation under the conditions required for some hydroxymethylation reactions. Furthermore, achieving regioselectivity in direct functionalization can be difficult, often leading to a mixture of products.

Convergent and Linear Synthesis Pathways for this compound

The synthesis of a complex molecule like this compound can be approached through either a linear or a convergent strategy.

Table 2: Comparison of Linear and Convergent Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step construction from a single starting material. | Conceptually straightforward. | Overall yield can be low for multi-step syntheses. |

| Convergent Synthesis | Separate synthesis of fragments followed by coupling. mdpi.com | Higher overall yields, more efficient for complex molecules. mdpi.com | Requires more complex planning and synthesis of multiple fragments. |

Sustainable and Green Chemistry Considerations in the Synthesis of Thiophene Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of thiophene derivatives to minimize environmental impact and improve safety. researchgate.netsemanticscholar.org Key areas of focus include the use of greener solvents, the development of catalyst-free and metal-free reactions, and the design of multicomponent reactions (MCRs).

The use of environmentally benign solvents such as water or ethanol, or even solvent-free conditions, is a significant step towards greener synthesis. researchgate.net For example, some MCRs for the synthesis of thiophenes can be carried out in aqueous media. bohrium.com

Metal-free synthetic routes are also gaining prominence to avoid the toxicity and cost associated with many metal catalysts. bohrium.com These methods often rely on the use of alternative activating agents or reaction conditions. Multicomponent reactions, where three or more reactants are combined in a single step to form the product, are highly atom-economical and can significantly reduce the number of synthetic steps, waste generation, and energy consumption. bohrium.com

Chemical Reactivity and Transformation of 3 Boc Amino Thiophen 2 Yl Methanol

Reactivity Profiles of the Thiophene (B33073) Heteroaromatic System

The thiophene ring is an electron-rich aromatic system, making it susceptible to various transformations, particularly electrophilic substitution and metal-catalyzed reactions. The substituents—an amino group at position 3 and a hydroxymethyl group at position 2—significantly influence its reactivity and the regiochemical outcome of its reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. fiveable.me The rate and regioselectivity of EAS on the thiophene ring of (3-Boc-amino-thiophen-2-yl)-methanol are governed by the electronic effects of the existing substituents. Thiophene itself is more reactive than benzene (B151609) in EAS reactions, often proceeding under milder conditions. pearson.com

The Boc-protected amino group (-NHBoc) at the C3 position and the hydroxymethyl group (-CH₂OH) at the C2 position are both electron-donating groups, which activate the thiophene ring towards electrophilic attack. studysmarter.co.ukyoutube.com In substituted thiophenes, electron-donating groups typically direct incoming electrophiles to the ortho and para positions. studysmarter.co.uk For the 2,3-disubstituted thiophene ring , the available positions for substitution are C4 and C5.

The directing influence of the substituents can be predicted based on their activating strength and steric hindrance. The amino group is a powerful activating group, strongly directing electrophiles to its ortho and para positions. The hydroxymethyl group is a weaker activating group. Therefore, the -NHBoc group at C3 will strongly direct incoming electrophiles to the C2 and C4 positions, while the -CH₂OH group at C2 will direct to the C3 and C5 positions.

Considering these factors, electrophilic attack is most likely to occur at the C5 position. The C4 position is sterically hindered by the adjacent bulky Boc-protected amino group. The C5 position is electronically activated by the C2-hydroxymethyl group and is less sterically encumbered. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. fiveable.meyoutube.comlibretexts.orgyoutube.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Electronic Effect | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| C4 | Activated by C3-NHBoc | High | Minor product |

| C5 | Activated by C2-CH₂OH | Low | Major product |

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with the Suzuki-Miyaura and Stille couplings being prominent examples. mdpi.comwikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a transition metal catalyst, most commonly palladium. wikipedia.orgrsc.org

For this compound, the thiophene ring can be functionalized at the C4 and C5 positions via cross-coupling reactions. This first requires the introduction of a halide (e.g., bromine or iodine) or a triflate group at these positions, which can be achieved through electrophilic halogenation. Once halogenated, these positions can participate in various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (boronic acid or ester) with an organic halide or triflate. mdpi.com It is widely used for the synthesis of biaryls and has a high tolerance for various functional groups. mdpi.commdpi.com For instance, a 5-bromo-3-(Boc-amino)-2-(hydroxymethyl)thiophene could be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to introduce a new aryl group at the C5 position. researchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide or triflate. wikipedia.orgorganic-chemistry.org It is also a versatile method for C-C bond formation and is compatible with a wide range of functional groups, including those found in heterocyclic compounds like thiophene. wikipedia.orgresearchgate.netnih.govharvard.edu

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Substrate | Reagent | Catalyst | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-3-(Boc-amino)-2-(hydroxymethyl)thiophene | Arylboronic acid | Pd(PPh₃)₄ | 5-Aryl-3-(Boc-amino)-2-(hydroxymethyl)thiophene |

| Stille | 5-Bromo-3-(Boc-amino)-2-(hydroxymethyl)thiophene | Arylstannane | Pd(PPh₃)₄ | 5-Aryl-3-(Boc-amino)-2-(hydroxymethyl)thiophene |

The halogen dance reaction is a base-induced intramolecular rearrangement of a halogen atom on an aromatic or heteroaromatic ring. whiterose.ac.uk This reaction typically occurs in the presence of a strong base, such as lithium diisopropylamide (LDA), and can lead to the migration of the halogen to a thermodynamically more stable position. whiterose.ac.ukacs.org

In the context of thiophene chemistry, the halogen dance has been observed for various bromo- and iodothiophenes. whiterose.ac.ukjst.go.jpacs.org The reaction is initiated by deprotonation of the most acidic proton on the thiophene ring, followed by a series of metal-halogen exchange steps that result in the migration of the halogen. whiterose.ac.uk

For a halogenated derivative of this compound, for example, 5-bromo-(3-Boc-amino-thiophen-2-yl)-methanol, treatment with a strong base could potentially induce a halogen dance. The acidity of the remaining proton at C4 would be a key factor. If the C4 proton is sufficiently acidic, its removal could initiate the migration of the bromine atom. However, the presence of the directing groups and the specific reaction conditions would ultimately determine the feasibility and outcome of such a reaction.

Reactions Governed by the Boc-Protected Amino Functionality

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively straightforward removal. jk-sci.commasterorganicchemistry.comfishersci.co.uk

The removal of the Boc group is a crucial step to liberate the free amine for further functionalization. Several methods are available for Boc deprotection, with the choice depending on the sensitivity of other functional groups in the molecule. nih.gov

Acidic Conditions: The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). jk-sci.commasterorganicchemistry.com Other acids like hydrochloric acid (HCl) in various organic solvents or aqueous phosphoric acid can also be used. nih.govorganic-chemistry.org

Thermal Deprotection: The Boc group can also be removed by heating, often in a high-boiling solvent. acs.org This method can be advantageous when acid-sensitive groups are present.

Other Reagents: A variety of other reagents have been reported for Boc deprotection under mild conditions, including silica (B1680970) gel, oxalyl chloride in methanol (B129727), nih.gov and Selectfluor. researchgate.net These methods can offer enhanced selectivity in complex molecules.

Table 3: Common Boc Deprotection Methods

| Reagent(s) | Conditions | Comments |

|---|---|---|

| Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) | Room temperature | Standard and highly effective method. jk-sci.commasterorganicchemistry.com |

| Hydrochloric Acid (HCl) / Organic Solvent | Varies | Widely used, solvent choice can modulate reactivity. nih.gov |

| Phosphoric Acid / Water | Mild heating | Green and selective method. organic-chemistry.org |

| Heat | High temperature in a suitable solvent | Useful for avoiding acidic reagents. acs.org |

| Silica Gel / Toluene | Reflux | Mild and selective for some substrates. |

Once the Boc group is removed to yield (3-amino-thiophen-2-yl)-methanol, the resulting primary amine is a potent nucleophile. This free amine can participate in a wide range of reactions, including acylation, alkylation, and condensation reactions.

A particularly important application of such amino-heterocycles is in the synthesis of peptides and peptidomimetics. researchgate.netuni-kiel.debachem.com The deprotected amine can act as the nucleophilic component in a peptide coupling reaction, where it reacts with an activated carboxylic acid of an amino acid or peptide to form a new amide bond. researchgate.netuni-kiel.de

The efficiency of peptide coupling reactions is often enhanced by the use of specific coupling reagents that activate the carboxylic acid component and minimize side reactions like racemization. uni-kiel.depeptide.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com Onium salts such as HATU and HBTU are also highly effective coupling reagents. bachem.com

The incorporation of the 3-aminothiophene-2-methanol moiety into a peptide chain can introduce unique structural and electronic properties, potentially influencing the biological activity of the resulting molecule.

Chemical Transformations of the Primary Hydroxymethyl Group

The strategic location of the primary hydroxyl group, adjacent to the Boc-protected amine on the thiophene ring, allows for its conversion into several other important functional groups.

Controlled Oxidation Reactions to Carbonyls and Carboxylic Acids

The oxidation of the primary alcohol in this compound can be controlled to yield either the corresponding aldehyde, tert-butyl (2-formylthiophen-3-yl)carbamate, or the carboxylic acid, 3-(Boc-amino)thiophene-2-carboxylic acid. The choice of oxidant and reaction conditions is critical to achieve the desired product and prevent over-oxidation or degradation of the sensitive thiophene ring.

Mild oxidizing agents are generally preferred. Reagents such as Dess-Martin periodinane (DMP) are highly effective for the selective oxidation of primary alcohols to aldehydes under neutral conditions, which is advantageous for substrates with acid-sensitive groups like the Boc-carbamate. nih.govrsc.orgsigmaaldrich.com Another common method is the Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO), followed by a hindered base like triethylamine. For substrates prone to epimerization or other side reactions, DMP is often the reagent of choice. nih.gov

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidations, often with a co-oxidant like sodium hypochlorite (B82951) (Anelli conditions) or in copper-catalyzed aerobic systems, provide another green and efficient route to aldehydes. sigmaaldrich.comorgsyn.org These methods operate under mild conditions and are known for their high chemoselectivity. sigmaaldrich.comgoogle.com To achieve the carboxylic acid, stronger oxidizing agents or modified conditions are necessary. While potent reagents like potassium permanganate (B83412) (KMnO₄) can oxidize primary alcohols to carboxylic acids, they may not be compatible with the thiophene ring. rsc.org A two-step procedure, involving initial oxidation to the aldehyde followed by a subsequent selective oxidation using reagents like sodium chlorite (B76162) (NaClO₂), is a more common and controlled approach.

Table 1: Representative Oxidation Reactions This table presents plausible oxidation reactions based on established methods for sensitive heterocyclic alcohols.

| Starting Material | Product | Reagents & Conditions | Typical Yield |

| This compound | tert-butyl (2-formylthiophen-3-yl)carbamate | Dess-Martin Periodinane (DMP), Dichloromethane (DCM), Room Temp | ~90% |

| This compound | tert-butyl (2-formylthiophen-3-yl)carbamate | TEMPO, NaOCl, KBr, NaHCO₃, DCM/H₂O, 0 °C | ~85-95% |

| tert-butyl (2-formylthiophen-3-yl)carbamate | 3-(Boc-amino)thiophene-2-carboxylic acid | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O, Room Temp | ~80-90% |

Nucleophilic Substitution Reactions for Halide, Ether, and Ester Formation

The hydroxyl group is a poor leaving group, so it must first be activated to facilitate nucleophilic substitution. This is typically achieved by converting the alcohol into a reactive intermediate such as an alkyl halide or a sulfonate ester (e.g., mesylate or tosylate).

Halide Formation: Direct conversion to the corresponding chloride can be achieved using reagents like thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. However, these conditions can be harsh. A milder alternative involves converting the alcohol to a mesylate or tosylate, which are excellent leaving groups, followed by displacement with a halide source (e.g., LiCl, NaBr).

Ether Formation: Ethers can be synthesized via a Williamson-type synthesis. The alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then reacts with an alkyl halide. Alternatively, following the activation strategy mentioned above, the corresponding mesylate or tosylate can be displaced by an alkoxide nucleophile. A particularly mild and effective method for ether and ester synthesis is the Mitsunobu reaction. researchgate.netrsc.orgresearchgate.net This reaction uses triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol in situ, allowing it to be displaced by a nucleophile, such as another alcohol (for ether formation) or a carboxylic acid (for ester formation), typically with inversion of configuration. nih.gov

Ester Formation: Esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride in the presence of a base. For sensitive substrates where harsh conditions must be avoided, the Steglich esterification is a highly suitable method. orgsyn.orgbldpharm.com This reaction uses a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the condensation of a carboxylic acid and the alcohol under very mild, neutral conditions. orgsyn.org

Table 2: Representative Nucleophilic Substitution Reactions This table presents plausible substitution reactions based on established methods for activating and displacing hydroxyl groups.

| Transformation | Reagents & Conditions | Intermediate Product | Final Product |

| Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), DCM, 0 °C to RT | (3-Boc-amino-thiophen-2-yl)methyl methanesulfonate | N/A |

| Halide Formation | Intermediate from above, LiCl, Acetone, Reflux | N/A | tert-butyl (2-(chloromethyl)thiophen-3-yl)carbamate |

| Ether Formation (Mitsunobu) | R'-OH, PPh₃, DIAD, THF, 0 °C to RT | N/A | tert-butyl (2-((alkoxy)methyl)thiophen-3-yl)carbamate |

| Ester Formation (Steglich) | R'-COOH, EDCI, DMAP, DCM, 0 °C to RT | N/A | (3-Boc-amino-thiophen-2-yl)methyl carboxylate |

Condensation and Dehydration Reactions Involving the Hydroxyl Group

While direct acid-catalyzed dehydration of the hydroxymethyl group to form a reactive methylene-thiophene species is not a common transformation for this class of compounds, the hydroxyl group can participate in various condensation reactions. These reactions often involve initial activation of the hydroxyl group or its transformation into another functional group.

For instance, after oxidation to the aldehyde, the resulting carbonyl group can readily undergo condensation reactions. These include Knoevenagel condensations with active methylene (B1212753) compounds or Wittig reactions with phosphoranes to form alkenes.

Intramolecular reactions are also possible. For example, if the Boc protecting group is removed to reveal the primary amine, intramolecular cyclization between the amine and an activated form of the hydroxymethyl group (e.g., a halide or mesylate) could potentially lead to the formation of a fused heterocyclic system, such as a thieno[3,2-b]pyrrole derivative, although this would require forcing conditions. Similarly, intramolecular cyclization involving the nitrogen of the carbamate (B1207046) itself can occur under specific conditions, for instance with epoxides, but direct condensation with the hydroxyl group is less typical for this stable protecting group. nih.gov Acid-catalyzed reactions with other carbonyl compounds, such as ketones, are known for the thiophene ring itself, but these typically occur at the C5 position and not via condensation with a C2-hydroxymethyl substituent.

Given the stability of the this compound scaffold, condensation and dehydration reactions primarily proceed after the initial transformation of the hydroxymethyl group, most notably its oxidation to the more reactive aldehyde.

Derivatization Strategies and Analogue Synthesis of 3 Boc Amino Thiophen 2 Yl Methanol

Design Principles for Structural Analogues of (3-Boc-amino-thiophen-2-yl)-methanol

The design of structural analogues of this compound is guided by established medicinal chemistry principles to modulate biological activity, physicochemical properties, and metabolic stability. Key strategies include isosteric and bioisosteric replacements, conformational constraint, and scaffold hopping. For this specific molecule, design principles would focus on modifying the thiophene (B33073) ring to alter its electronic nature and lipophilicity, varying the N-acyl group to influence hydrogen bonding capacity and stability, and functionalizing the hydroxymethyl group to introduce new interaction points or change polarity. The goal is to generate a library of compounds with diverse structural features for screening and optimization.

Systematic Structural Modifications of the Thiophene Core

The thiophene ring is a privileged heterocycle in medicinal chemistry, and its modification is a primary strategy for analogue synthesis.

The regioselectivity of further substitution is directed by the combined electronic effects of the existing substituents. The 3-Boc-amino group is an electron-donating, ortho-, para-director, strongly activating the C2 and C4 positions. However, since C2 is already substituted, it primarily directs towards C4. The 2-hydroxymethyl group is a weakly deactivating, ortho-, para-director. Therefore, electrophilic attack on the ring is most likely to occur at the C5 position, which is alpha to the sulfur and less sterically hindered than the C4 position. researchgate.net

The synthesis and study of positional isomers are crucial for understanding structure-activity relationships (SAR). acs.org For example, shifting the substituents to create isomers like (4-Boc-amino-thiophen-3-yl)-methanol or (5-Boc-amino-thiophen-2-yl)-methanol would significantly alter the molecule's dipole moment and its ability to interact with biological targets. The stereochemistry of functionalized thiophenes, such as potential Z/E isomers in more complex derivatives, can also be a critical factor, often influenced by photochemical conditions or the thermodynamic stability of the configuration. researchgate.netrsc.orgnih.gov

Fusing a second ring to the thiophene core, a process known as annulation, creates bicyclic systems like thienothiophenes, thienopyridines, or thienopyrimidines. encyclopedia.pub These rigid, planar structures are of great interest as they can lead to enhanced electronic properties and novel biological activities. encyclopedia.pubnih.gov

Starting with this compound, annulation can be achieved by leveraging the reactivity of the amino and hydroxymethyl groups. For example, the hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde. This functionality, along with the adjacent amino group, can then participate in cyclization reactions. A common strategy involves the Gewald reaction for synthesizing substituted 2-aminothiophenes, which can then serve as precursors for building fused ring systems. Another approach is the intramolecular cyclization of appropriately functionalized precursors, such as the photochemical dehydrohalogenation of carboxamides to form thienoquinolones. nih.gov Oxidative cyclization of pendant thiophenes is another powerful method to create larger, fused aromatic systems. mit.edu

Investigation of Alternative N-Protecting Groups and Their Impact on Reactivity

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various conditions and its straightforward removal with acid. researchgate.netmasterorganicchemistry.com However, the choice of N-protecting group can significantly influence the reactivity of the molecule and the feasibility of subsequent synthetic steps. researchgate.net An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is often essential in multi-step synthesis. organic-chemistry.org

Alternative protecting groups for the 3-amino moiety include:

Carbobenzyloxy (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, it is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis. masterorganicchemistry.com

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acid but is cleaved under mild basic conditions, typically using piperidine. masterorganicchemistry.comwikipedia.org

Sulfonyl groups (e.g., Tosyl, Ts): These groups are very robust and render the nitrogen non-nucleophilic, but their removal requires harsh conditions. libretexts.org

The electronic nature of the protecting group also impacts the reactivity of the thiophene ring. The Boc group is electron-donating, which activates the ring towards electrophilic substitution. In contrast, strongly electron-withdrawing groups like sulfonyls would deactivate the ring.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Key Characteristics |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Strong acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis; common in peptide synthesis. researchgate.netwikipedia.org |

| Carbobenzyloxy | Cbz or Z | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base; orthogonal to Boc and Fmoc. masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis; orthogonal to Boc and Cbz. wikipedia.orgorganic-chemistry.org |

| p-Toluenesulfonyl | Tosyl or Ts | Tosyl chloride (TsCl) | Harsh reduction (e.g., Na/NH₃) | Very stable; deactivates amine nucleophilicity and ring reactivity. libretexts.org |

Functional Group Interconversions of the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group is a versatile handle for a wide range of functional group interconversions (FGI), allowing for the introduction of diverse functionalities. ub.eduslideshare.net

Ethers: The hydroxyl group can be converted into an ether via the Williamson ether synthesis. This involves deprotonation with a base (e.g., NaH) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (R-X).

Esters: Esterification can be achieved through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis. youtube.comyoutube.commasterorganicchemistry.commasterorganicchemistry.com Alternatively, acylation with a more reactive acyl chloride or acid anhydride (B1165640) in the presence of a base (e.g., pyridine) provides the ester in high yield. organic-chemistry.org

Amines: The conversion to an amine is typically a two-step process. First, the hydroxyl group is transformed into a better leaving group, such as a tosylate (using TsCl) or a halide (using PBr₃ or SOCl₂). vanderbilt.edu The resulting intermediate can then undergo nucleophilic substitution with an amine, or with sodium azide (B81097) followed by reduction (e.g., with LiAlH₄ or H₂/Pd) to yield the primary amine. vanderbilt.edunih.gov

These transformations significantly broaden the structural diversity of analogues derived from the parent compound.

| Target Functional Group | Transformation | Typical Reagents | Intermediate |

|---|---|---|---|

| Ether (-CH₂OR) | Williamson Ether Synthesis | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Alkoxide |

| Ester (-CH₂OCOR) | Fischer Esterification | Carboxylic Acid (RCOOH), H⁺ catalyst | Protonated Alcohol |

| Ester (-CH₂OCOR) | Acylation | Acyl Chloride (RCOCl) or Anhydride, Base | Alcohol |

| Amine (-CH₂NR₂) | Nucleophilic Substitution | 1. TsCl or SOCl₂ 2. Amine (HNR₂) | Alkyl Tosylate or Halide |

| Primary Amine (-CH₂NH₂) | Via Azide | 1. TsCl 2. NaN₃ 3. Reducing Agent (e.g., LiAlH₄) | Alkyl Azide |

Advanced Spectroscopic and Computational Characterization of 3 Boc Amino Thiophen 2 Yl Methanol and Its Derivatives

Comprehensive Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure and connectivity. For (3-Boc-amino-thiophen-2-yl)-methanol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. The expected ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like DMSO-d₆ are predicted based on the analysis of similar structures. utsouthwestern.edunih.gov

The ¹H NMR spectrum is expected to show distinct signals for the various protons. The tert-butyl group of the Boc protector will exhibit a characteristic singlet around 1.4 ppm. nih.gov The methylene (B1212753) protons of the methanol (B129727) group (CH₂OH) would likely appear as a doublet around 4.5 ppm, which may collapse to a singlet upon D₂O exchange, with the hydroxyl proton appearing as a broad singlet. The thiophene (B33073) ring protons are expected in the aromatic region, typically between 6.0 and 8.0 ppm. The NH proton of the Boc-amino group is anticipated to be a broad singlet in the region of 8.0-9.0 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton. The methyl carbons of the Boc group are expected around 28 ppm, and the quaternary carbon at approximately 80 ppm. nih.gov The methylene carbon of the methanol group should resonate around 55-65 ppm. The carbon atoms of the thiophene ring will appear in the downfield region, typically between 110 and 150 ppm. The carbonyl carbon of the Boc group is expected to be the most downfield signal, around 153 ppm. rsc.org

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -C(CH₃)₃ (Boc) | ~1.4 (s, 9H) | ~28.0 |

| -C(CH₃)₃ (Boc) | - | ~80.0 |

| -C=O (Boc) | - | ~153.0 |

| -NH- | ~8.5 (br s, 1H) | - |

| Thiophene-H4 | ~6.8-7.2 (d) | ~115-125 |

| Thiophene-H5 | ~7.2-7.6 (d) | ~120-130 |

| Thiophene-C2 | - | ~140-150 |

| Thiophene-C3 | - | ~135-145 |

| -CH₂OH | ~4.5 (d, 2H) | ~60.0 |

| -OH | (broad singlet) | - |

Note: Predicted values are based on data from analogous compounds. Actual experimental values may vary. s = singlet, d = doublet, br s = broad singlet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound (C₁₀H₁₅NO₃S), the expected exact mass is approximately 245.0773 g/mol .

In an electrospray ionization (ESI) mass spectrum, the molecule is expected to be detected as its protonated form [M+H]⁺ at m/z 246.0851. Common fragmentation pathways for Boc-protected amines involve the loss of the Boc group or parts of it. Key expected fragments would include:

Loss of isobutylene (B52900): [M+H - 56]⁺ corresponding to the loss of C₄H₈.

Loss of the entire Boc group: [M+H - 100]⁺ from the cleavage of the carbamate (B1207046) linkage, resulting in the amino-thiophenemethanol cation.

Loss of the hydroxymethyl group: [M+H - 31]⁺.

Expected Mass Spectrometry Fragmentation Data

| Fragment | m/z | Description |

| [M+H]⁺ | 246.0851 | Protonated parent molecule |

| [M+Na]⁺ | 268.0670 | Sodium adduct |

| [M+H - C₄H₈]⁺ | 190.0480 | Loss of isobutylene from Boc group |

| [M+H - Boc]⁺ | 146.0272 | Loss of the tert-butoxycarbonyl group |

| [M+H - CH₂OH]⁺ | 215.0694 | Loss of the hydroxymethyl group |

Note: These are predicted fragmentation patterns. The relative abundance of these ions would depend on the specific MS conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. researchgate.net

The most prominent peaks would be:

N-H stretch: A sharp to moderately broad band around 3400-3200 cm⁻¹ is characteristic of the amine N-H bond. researchgate.net

O-H stretch: A broad band in the region of 3500-3200 cm⁻¹, often overlapping with the N-H stretch, corresponds to the hydroxyl group of the methanol substituent.

C-H stretches: Aliphatic C-H stretching from the Boc and methylene groups will appear just below 3000 cm⁻¹. Aromatic C-H stretching from the thiophene ring is expected just above 3000 cm⁻¹.

C=O stretch: A strong, sharp absorption band around 1700-1680 cm⁻¹ is indicative of the carbonyl group of the Boc protector. rsc.org

C-N stretch: This vibration is typically observed in the 1350-1000 cm⁻¹ region.

C-O stretch: The C-O stretch of the primary alcohol is expected around 1050 cm⁻¹.

Thiophene ring vibrations: Characteristic ring stretching vibrations for the thiophene ring usually appear in the 1600-1400 cm⁻¹ region.

Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3500-3200 | Strong, Broad |

| N-H Stretch (amine) | 3400-3200 | Moderate, Sharp |

| C-H Stretch (aromatic) | >3000 | Moderate |

| C-H Stretch (aliphatic) | <3000 | Moderate |

| C=O Stretch (carbamate) | 1700-1680 | Strong, Sharp |

| C=C Stretch (thiophene) | 1600-1400 | Moderate |

| C-O Stretch (alcohol) | ~1050 | Strong |

Quantum Chemical Calculations for Molecular and Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical framework to understand the molecular and electronic properties of this compound at an atomic level. researchgate.net

Density Functional Theory (DFT) Studies for Electronic Properties and Reactivity Predictions

DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to predict various electronic properties. nih.gov The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the nitrogen atom of the amino group, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the thiophene ring and the carbonyl group of the Boc protector, suggesting these are the centers for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Conformational Landscape Analysis and Energy Minima Determination

The presence of rotatable bonds, particularly around the C-N bond of the carbamate and the C-C bond connecting the methanol group to the thiophene ring, allows for multiple conformations of this compound. Conformational analysis using computational methods can identify the most stable, low-energy conformations. fsu.edu

By systematically rotating these bonds and calculating the potential energy surface, the global and local energy minima can be determined. This analysis is crucial for understanding how the molecule might interact with biological targets or other reactants, as the preferred conformation can significantly influence its activity. The results of such studies would likely show that steric hindrance between the Boc group, the methanol substituent, and the thiophene ring plays a significant role in defining the most stable conformers.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for understanding the intricate details of reaction mechanisms that are often difficult to probe through experimental means alone. For thiophene derivatives, including this compound, Density Functional Theory (DFT) calculations are particularly powerful for mapping potential energy surfaces, identifying intermediates, and characterizing the transition states that connect them. These studies allow for a quantitative understanding of reaction barriers (activation energies) and thermodynamic stabilities of various species along a reaction coordinate.

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in public literature, the principles can be illustrated by examining theoretical studies on the thiophene core and its derivatives. For instance, high-level ab initio studies on the unimolecular pyrolysis of thiophene have detailed multiple reaction channels, including ring-opening, hydrogen shifts, and fragmentation pathways. acs.org These investigations compute the energy barriers for various steps, such as the 3,2-H shift in the thiophene ring, which has a calculated critical energy of 73.19 kcal/mol. acs.org Another pathway involves the formation of a carbene intermediate, which can then undergo further isomerization and ring-opening. acs.org

For a substituted thiophene like this compound, computational methods could be employed to investigate several key reaction types:

Electrophilic Aromatic Substitution: DFT calculations can predict the regioselectivity of electrophilic attack on the thiophene ring. By calculating the energies of the sigma-complex intermediates for substitution at the C4 and C5 positions, one can determine the most likely site of reaction. The electron-donating nature of the amino group and the steric hindrance from the adjacent substituents would be key factors influencing the transition state energies.

Reactions at the Substituents: The mechanisms of reactions involving the N-Boc group (e.g., deprotection under acidic conditions) or the methanol group (e.g., oxidation or esterification) can be modeled. Calculations could elucidate the transition state structures for these transformations, revealing the role of catalysts and the conformational changes required for the reaction to proceed.

Cyclization Reactions: Derivatives of this compound might undergo intramolecular cyclization to form thienopyridine or other fused heterocyclic systems. Computational studies can map the entire reaction pathway, identifying the transition state for the ring-closing step and determining whether the reaction is kinetically or thermodynamically controlled.

The data generated from such computational studies are crucial for optimizing reaction conditions and designing novel synthetic routes.

Table 1: Illustrative Computational Data for a Hypothetical Reaction Pathway

This table presents exemplary data that would be generated from a DFT study on a hypothetical electrophilic bromination of this compound.

| Species/Transition State | Description | Relative Energy (kcal/mol) | Key Geometric Parameters (Illustrative) |

| Reactants | This compound + Br₂ | 0.0 | - |

| TS1 (C5-attack) | Transition state for electrophilic attack at C5 | +15.2 | Forming C5-Br bond: ~2.4 Å |

| Intermediate 1 | Sigma complex from C5-attack | +5.8 | C5-Br bond formed; positive charge delocalized |

| TS2 (C4-attack) | Transition state for electrophilic attack at C4 | +21.5 | Forming C4-Br bond: ~2.5 Å |

| Intermediate 2 | Sigma complex from C4-attack | +11.3 | C4-Br bond formed; positive charge delocalized |

| Products (C5) | (5-Bromo-3-Boc-amino-thiophen-2-yl)-methanol + HBr | -10.4 | - |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical properties and chemical reactivity.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, extensive structural information exists for closely related aminothiophene derivatives. mdpi.commdpi.comnih.gov Analysis of these structures allows for a reliable prediction of the key structural features that this compound would likely exhibit.

Intermolecular interactions are also critical in defining the crystal packing. In the crystal structure of methyl-3-aminothiophene-2-carboxylate, molecules are linked into chains and double chains through a network of N–H···O and N–H···N hydrogen bonds. mdpi.com Weak C–H···S and C–H···π interactions further stabilize the three-dimensional packing. mdpi.com Similarly, the crystal structure of (3-aminophenyl)methanol, a non-thiophene analogue, features an extensive two-dimensional framework linked by N–H···O and O–H···N hydrogen bonds. nih.gov

Table 2: Crystallographic Data for Selected Aminothiophene Derivatives

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters (a, b, c in Å; β in °) | Reference |

| Methyl-3-aminothiophene-2-carboxylate | C₆H₇NO₂S | Monoclinic | P2₁/c | a=19.34, b=7.62, c=24.16, β=109.91 | mdpi.com |

| (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone | C₁₃H₁₂ClNOS | Monoclinic | P2₁/c | a=10.61, b=10.84, c=11.13, β=98.64 | mdpi.com |

| 3-Amino-1-(thiophen-2-yl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile | C₂₀H₁₃N₃S | Monoclinic | P2₁/c | a=9.79, b=7.12, c=22.75, β=93.17 | nih.gov |

| (3-Aminophenyl)methanol | C₇H₉NO | Orthorhombic | P2₁2₁2₁ | a=5.57, b=7.86, c=14.47 | nih.gov |

Applications of 3 Boc Amino Thiophen 2 Yl Methanol in Organic Synthesis

Role as a Versatile Building Block for Complex Organic Scaffolds

The inherent reactivity of the thiophene (B33073) ring, coupled with the dual functionality of the side chains, positions (3-Boc-amino-thiophen-2-yl)-methanol as a key starting material for the synthesis of intricate organic structures. The tert-butoxycarbonyl (Boc) protecting group on the amino function offers stability under a variety of reaction conditions and can be readily removed under mild acidic conditions, allowing for subsequent derivatization. nih.gov This controlled reactivity is crucial for the stepwise assembly of complex molecules.

This compound is an ideal precursor for the synthesis of advanced molecular architectures containing the thiophene motif, which is a prominent scaffold in medicinal chemistry and materials science. rsc.org One important class of such architectures is the thieno[3,2-b]thiophene (B52689) system, which is of interest for its electronic properties. researchgate.netnih.gov The synthesis of these fused heterocyclic systems often involves the cyclization of appropriately substituted thiophenes. mdpi.com The functional groups on this compound can be chemically manipulated to facilitate such cyclizations. For instance, oxidation of the methanol (B129727) group to an aldehyde or carboxylic acid, followed by deprotection and reaction of the amino group, could lead to the formation of a second fused thiophene ring.

Furthermore, the amino group, after deprotection, can serve as a handle for the introduction of various substituents, leading to the creation of diverse libraries of thiophene derivatives. This is particularly relevant in the development of novel pharmacophores, where small structural modifications can lead to significant changes in biological activity. mdpi.com The synthesis of thieno[2,3-b]pyridine (B153569) derivatives, which have shown potential as antibacterial agents, is another area where thiophene-based precursors are crucial. nih.gov

Table 1: Examples of Advanced Molecular Architectures Potentially Derived from this compound

| Target Molecular Architecture | Synthetic Strategy | Potential Application |

| Thieno[3,2-b]thiophenes | Intramolecular cyclization following functional group manipulation | Organic electronics, medicinal chemistry |

| Thieno[2,3-b]pyridines | Intermolecular condensation and cyclization | Antibacterial agents |

| Fused Heterocyclic Systems | Sequential functionalization and ring-closing reactions | Drug discovery, materials science |

While specific examples are not yet widely reported, the structure of this compound, possessing vicinal amino and hydroxyl functionalities, is analogous to that of 1,2-amino alcohols, which are a cornerstone of chiral synthesis. researchgate.netresearchgate.netbeilstein-journals.org Chiral 1,2-amino alcohols are extensively used as chiral ligands in asymmetric catalysis and as chiral auxiliaries to control the stereochemical outcome of reactions.

The thiophene backbone of this compound could impart unique steric and electronic properties to a chiral ligand or auxiliary derived from it, potentially leading to novel reactivity and selectivity in asymmetric transformations. The synthesis of enantiomerically pure versions of this compound would open avenues for its application as a stereogenic precursor, where the inherent chirality is transferred to the target molecule. This is a promising area for future research, given the continuous demand for new and efficient methods for the synthesis of enantiopure compounds in the pharmaceutical and agrochemical industries.

Contribution to the Development of Novel Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov The functional groups present in this compound make it a prime candidate for participation in various MCRs. Upon deprotection, the resulting 3-amino-2-hydroxymethylthiophene could engage in well-known MCRs such as the Ugi or Passerini reactions.

For example, the amino and hydroxyl groups could react with an aldehyde, a carboxylic acid, and an isocyanide in a modified Ugi reaction to produce complex peptide-like structures incorporating the thiophene core. The development of novel MCRs involving this building block could provide rapid access to diverse libraries of structurally complex thiophene derivatives for high-throughput screening in drug discovery programs. beilstein-journals.orgiupac.org

Enabling New Synthetic Methodologies Through its Unique Functionalization

The unique arrangement of a protected amine and a primary alcohol on a thiophene ring allows for the development of new synthetic methodologies. The differential reactivity of these functional groups can be exploited for selective transformations. For instance, the alcohol can be selectively oxidized, etherified, or esterified while the Boc-protected amine remains intact. Conversely, the Boc group can be removed to liberate the amine for acylation, alkylation, or participation in cyclization reactions, without affecting the hydroxyl group.

This orthogonality of functional groups makes this compound a versatile platform for the development of novel synthetic routes to a wide range of target molecules. The thiophene ring itself can also undergo electrophilic substitution reactions, further expanding the synthetic possibilities. rsc.org

Intermediate in the Synthesis of Functional Organic Materials

The unique electronic and structural features of the thiophene ring make it a key component in a variety of functional organic materials. This compound serves as a valuable intermediate in the synthesis of these materials.

Polythiophenes are a class of conducting polymers with significant applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netresearchgate.netcmu.edu The properties of polythiophenes can be fine-tuned by introducing substituents on the thiophene ring. nih.gov this compound can be envisioned as a monomer for the synthesis of functionalized polythiophenes. The amino and hydroxyl groups, after suitable modification, could serve to modulate the electronic properties of the polymer, enhance its processability, or act as anchor points for other functional moieties. nih.gov

Table 2: Potential Applications in Organic Electronics

| Material Type | Role of this compound | Potential Advantage |

| Conducting Polymers | Monomer precursor | Tunable electronic properties, improved solubility |

| Organic Semiconductors | Building block for p-type materials | Enhanced thermal stability and charge transport |

| Organic Photovoltaics | Component of donor or acceptor materials | Tailorable bandgap and morphology |

Fluorescent probes are indispensable tools for visualizing biological processes in real-time. rsc.org Many fluorescent dyes are based on heterocyclic scaffolds. The thiophene nucleus of this compound can be incorporated into the structure of a fluorescent probe. The amino and hydroxyl functionalities provide convenient handles for attaching a fluorophore, such as a BODIPY dye, and a recognition element for a specific biological target. researchgate.net This modular design allows for the rational development of reaction-based probes for the selective detection and imaging of ions, small molecules, and biomolecules in living cells.

Future Research Directions for 3 Boc Amino Thiophen 2 Yl Methanol

Exploration of Unconventional and Highly Efficient Synthetic Routes

The development of novel and efficient synthetic methodologies for producing (3-Boc-amino-thiophen-2-yl)-methanol is a primary area for future research. While classical approaches may exist, the exploration of unconventional routes could lead to higher yields, reduced costs, and improved safety profiles.

One promising avenue is the application of flow chemistry. Continuous flow processes offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purity. Furthermore, flow synthesis can enhance the safety of handling potentially hazardous reagents and intermediates.

Another area of interest is the use of enzymatic or chemo-enzymatic methods. Biocatalysis can offer high selectivity and operate under mild, environmentally friendly conditions. The identification of enzymes capable of catalyzing the key steps in the synthesis of this compound could represent a significant leap forward in its sustainable production.

The Curtius rearrangement, a classic method for converting carboxylic acids to isocyanates and subsequently to carbamates, has been employed for the synthesis of related compounds like tert-butyl N-(thiophen-2-yl)carbamate. nih.gov Future research could focus on optimizing this rearrangement for the specific synthesis of this compound, potentially through microwave-assisted or solid-phase synthesis techniques to improve efficiency.

| Synthetic Route | Potential Advantages | Key Research Focus |

| Flow Chemistry | Improved yield and purity, enhanced safety, scalability. | Development of optimized flow reactors and conditions. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability. | Screening and engineering of suitable enzymes. |

| Advanced Curtius Rearrangement | Potentially shorter synthesis, access to diverse analogs. | Optimization using microwave or solid-phase techniques. |

Investigation of Underexplored Reaction Pathways and Selectivities

The reactivity of this compound has not been exhaustively studied. Future research should aim to uncover and understand novel reaction pathways and selectivities, thereby expanding its utility as a synthetic intermediate.

One area for investigation is the selective functionalization of the thiophene (B33073) ring. The electronic properties of the Boc-amino and hydroxymethyl groups influence the regioselectivity of electrophilic aromatic substitution reactions. A systematic study of various electrophilic reactions (e.g., halogenation, nitration, Friedel-Crafts acylation) would provide a valuable roadmap for chemists seeking to modify the thiophene core.

Furthermore, the development of metal-catalyzed cross-coupling reactions at different positions of the thiophene ring would be highly valuable. Exploring catalysts and conditions for Suzuki, Stille, or Buchwald-Hartwig couplings could enable the efficient formation of carbon-carbon and carbon-heteroatom bonds, leading to a wide array of complex derivatives. The visible light-induced unlocking of novel reaction pathways for diazoalkanes could also inspire new approaches to functionalizing the thiophene ring or the side chains. rsc.orgresearchgate.net

The interplay between the amino and alcohol functionalities also presents opportunities for exploring intramolecular reactions to form novel heterocyclic systems. For instance, under specific conditions, cyclization reactions could lead to the formation of thieno-oxazines or other fused ring systems with potential biological activity.

Development of Asymmetric Synthetic Applications

The development of methods for the asymmetric synthesis of this compound and its utilization in stereoselective synthesis is a critical area for future research. Chiral thiophene derivatives are important scaffolds in medicinal chemistry.

Future efforts could focus on the enantioselective reduction of a corresponding ketone precursor to afford the chiral alcohol. This could be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Similarly, the development of methods for the kinetic resolution of the racemic alcohol would provide access to the enantiomerically pure forms.

Once obtained in enantiopure form, this compound can serve as a valuable chiral building block. Its bifunctional nature, possessing both a protected amine and a primary alcohol, makes it an attractive starting material for the synthesis of chiral ligands for asymmetric catalysis. It can also be incorporated into the synthesis of complex target molecules where stereochemistry is crucial for biological activity, such as in the synthesis of β-substituted GABA derivatives or tryptophan analogues. mdpi.comnih.gov The principles of asymmetric synthesis of other amino alcohols could be adapted and applied. orgsyn.orgresearchgate.net

| Asymmetric Approach | Methodology | Potential Application |

| Enantioselective Reduction | Catalytic asymmetric hydrogenation of the corresponding ketone. | Access to enantiopure (R)- and (S)-(3-Boc-amino-thiophen-2-yl)-methanol. |

| Kinetic Resolution | Enzymatic or chemical resolution of the racemic alcohol. | Separation of enantiomers for stereospecific synthesis. |

| Chiral Building Block | Incorporation into the synthesis of complex molecules. | Synthesis of chiral ligands, pharmaceuticals, and natural products. |

Integration into Sustainable and Eco-Friendly Chemical Processes

In line with the growing importance of green chemistry, future research should focus on integrating the synthesis and application of this compound into sustainable processes. dntb.gov.ua This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

The replacement of traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids would significantly reduce the environmental impact of its synthesis. The principles of green chemistry, such as atom economy and the reduction of derivatives, should guide the design of new synthetic routes. dntb.gov.ua

Furthermore, the development of catalytic systems that can be recycled and reused would contribute to the sustainability of the process. This could involve the use of heterogeneous catalysts or the immobilization of homogeneous catalysts on solid supports.

Advanced Theoretical Modeling for Predictive Synthesis and Reactivity

Computational chemistry and theoretical modeling can play a crucial role in guiding future research on this compound. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the molecule, including the most likely sites for electrophilic and nucleophilic attack. Such theoretical insights can help in designing more efficient and selective synthetic strategies.

Theoretical models can also be used to understand the mechanism of potential reactions, which is essential for optimizing reaction conditions and catalyst design. For instance, modeling the transition states of key synthetic steps can provide valuable information on the energy barriers and the factors that influence selectivity. Docking studies of derivatives of this compound with biological targets could also guide the design of new bioactive compounds. beilstein-journals.org

By combining theoretical predictions with experimental validation, researchers can accelerate the discovery of new synthetic routes and applications for this versatile thiophene derivative.

Q & A

Basic Questions

Q. What solvents and purification methods are optimal for synthesizing (3-Boc-amino-thiophen-2-yl)-methanol?

- Methodological Answer : Methanol is frequently used for recrystallization and washing due to its polarity and ability to dissolve polar intermediates. For example, ice-cold methanol is effective in precipitating thiophene derivatives while removing impurities . Alternative solvents like 1,4-dioxane may be used in reaction steps, followed by methanol-based isolation . Ensure solvent compatibility with the Boc group to avoid premature deprotection.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow GHS guidelines for methanol-containing compounds, including proper ventilation (to avoid inhalation of vapors), use of PPE (gloves, goggles), and immediate access to emergency showers. Methanol/chloroform mixtures require fume hood use due to flammability and toxicity risks . For spills, avoid dust generation and use alcohol-tolerant absorbents .

Q. How is the Boc group stability assessed during synthesis?

- Methodological Answer : Monitor reaction pH and temperature, as acidic or high-temperature conditions may cleave the Boc group. Use TLC or LC-MS to track retention of the Boc-protected intermediate. For example, LC-MS with electrospray ionization (ESI) can confirm molecular ion peaks matching the expected mass .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR, IR) be resolved when characterizing this compound?

- Methodological Answer : For NMR, compare chemical shifts of the thiophene ring protons (typically δ 6.5–7.5 ppm) and Boc-group tert-butyl protons (δ 1.2–1.4 ppm). IR peaks at ~1650 cm⁻¹ (C=O stretch) and ~1268 cm⁻¹ (C-O stretch) confirm Boc and methanol moieties . If discrepancies arise, use heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve overlapping signals or verify via X-ray crystallography.

Q. What strategies minimize side reactions during functionalization of the thiophene ring?

- Methodological Answer : Protect the amino group with Boc to reduce nucleophilic interference. Use mild catalysts (e.g., Pd/C for hydrogenation) and low temperatures to prevent ring oxidation. For electrophilic substitutions, optimize solvent polarity (e.g., methanol vs. DCM) to control reaction kinetics . Monitor by LC-MS for unintended byproducts like sulfoxide formation.

Q. How does the Boc group influence the compound’s reactivity in cross-coupling reactions?